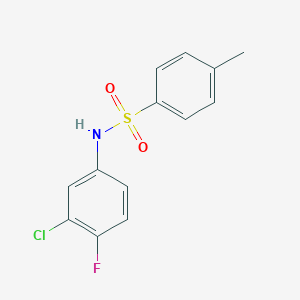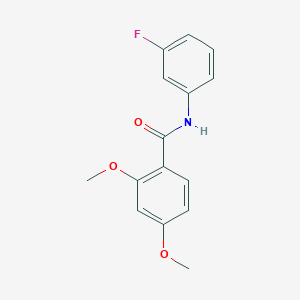
N-(3-fluorophenyl)-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2,4-dimethoxybenzamide, also known as FNIB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FNIB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
科学研究应用
N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields. One area of research is its use as a potential anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, N-(3-fluorophenyl)-2,4-dimethoxybenzamide was found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. N-(3-fluorophenyl)-2,4-dimethoxybenzamide has also been studied for its potential as a cancer therapy. In a study published in the Journal of Medicinal Chemistry, N-(3-fluorophenyl)-2,4-dimethoxybenzamide was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
作用机制
The mechanism of action of N-(3-fluorophenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In the case of its potential anti-inflammatory activity, N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). In the case of its potential anti-cancer activity, N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its potential anti-inflammatory and anti-cancer activities, N-(3-fluorophenyl)-2,4-dimethoxybenzamide has also been shown to have antifungal and antimicrobial activities. N-(3-fluorophenyl)-2,4-dimethoxybenzamide has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease, indicating its potential as a neuroprotective agent.
实验室实验的优点和局限性
One advantage of using N-(3-fluorophenyl)-2,4-dimethoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Another advantage is its diverse range of potential therapeutic applications, which allows for a wide range of research opportunities. However, one limitation of using N-(3-fluorophenyl)-2,4-dimethoxybenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-(3-fluorophenyl)-2,4-dimethoxybenzamide. One area of research is the development of more potent and selective inhibitors of PDE4 and HDAC, which may lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another area of research is the investigation of the neuroprotective effects of N-(3-fluorophenyl)-2,4-dimethoxybenzamide in other models of neurodegenerative diseases. Additionally, the development of new formulations and delivery methods for N-(3-fluorophenyl)-2,4-dimethoxybenzamide may improve its bioavailability and efficacy in vivo.
合成方法
The synthesis of N-(3-fluorophenyl)-2,4-dimethoxybenzamide involves the reaction of 3-fluoroaniline with 2,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction is complete, the product is purified by column chromatography or recrystallization.
属性
分子式 |
C15H14FNO3 |
|---|---|
分子量 |
275.27 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14FNO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
InChI 键 |
GPBCVAVHBNBDHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



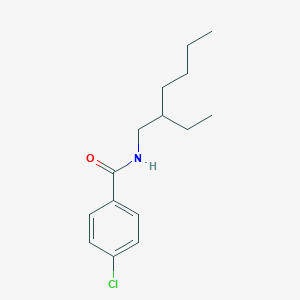
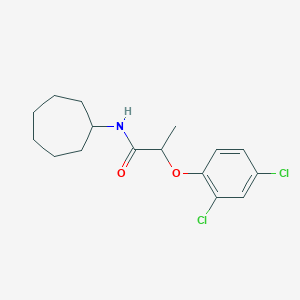

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)

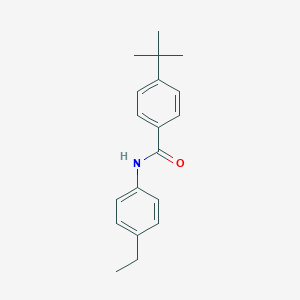
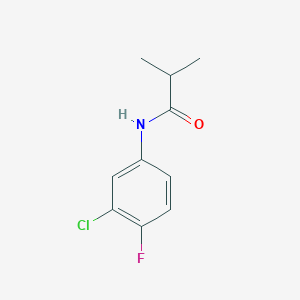
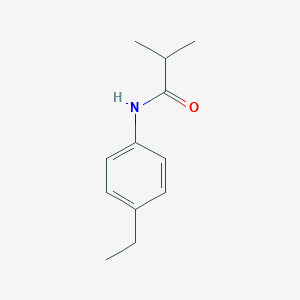
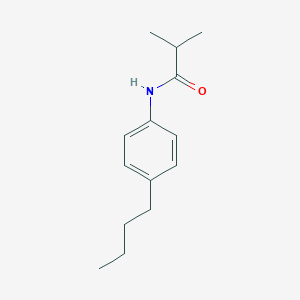
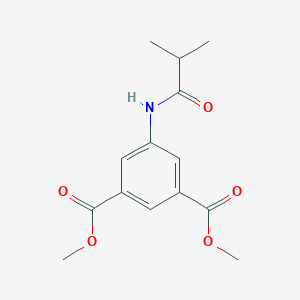
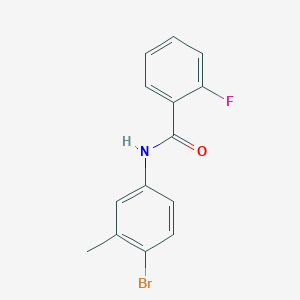
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
